2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
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Formation of the Isopropylsulfonyl Phenyl Intermediate
Starting Material: 4-bromophenyl isopropyl sulfone.
Reaction: The bromine atom is substituted with an acetamide group through a nucleophilic substitution reaction.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Formation of the Tetrahydropyran Intermediate
Starting Material: 4-(thiophen-2-yl)tetrahydro-2H-pyran.
Reaction: The tetrahydropyran ring is formed through a cyclization reaction involving thiophene and a suitable diol.
Conditions: Acidic conditions are often required to facilitate the cyclization.
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Coupling of Intermediates
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Conditions: This step is typically performed under mild conditions to avoid decomposition of the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiophene ring.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the sulfone group to a sulfide.
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Substitution
Reagents: Nucleophiles like amines or alkoxides.
Products: Substitution reactions can modify the acetamide or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl and acetamide groups.
Protein Binding: Can be used to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and inflammation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The isopropylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, while the thiophene and tetrahydropyran rings provide structural rigidity and specificity. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Contains an ethylsulfonyl group.
Uniqueness
The presence of the isopropylsulfonyl group in 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide provides unique steric and electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different sulfonyl groups.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-15(2)27(23,24)17-7-5-16(6-8-17)14-19(22)21-20(9-11-25-12-10-20)18-4-3-13-26-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHQAZGTHNFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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